3-allyl-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone
Overview
Description
“3-allyl-2-hydroxybenzaldehyde N-1-adamantylsemicarbazone” is likely a Schiff base compound. Schiff bases are typically formed by the condensation of an amine and a carbonyl compound, in this case, an adamantylsemicarbazone and 3-allyl-2-hydroxybenzaldehyde .
Synthesis Analysis
The synthesis of similar Schiff base compounds typically involves the condensation of the amine and carbonyl compound under reflux conditions .Molecular Structure Analysis
The molecular structure of this compound would likely feature a C=N bond characteristic of Schiff bases, a phenolic OH group from the 2-hydroxybenzaldehyde moiety, and the bulky, cage-like adamantyl group .Chemical Reactions Analysis
Schiff bases are known to undergo a variety of reactions, including reduction to secondary amines, oxidation, and participation in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Schiff bases are generally stable, crystalline compounds that are soluble in common organic solvents .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(1-adamantyl)-3-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-2-4-17-5-3-6-18(19(17)25)13-22-24-20(26)23-21-10-14-7-15(11-21)9-16(8-14)12-21/h2-3,5-6,13-16,25H,1,4,7-12H2,(H2,23,24,26)/b22-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCSWMKGNLDAJM-LPYMAVHISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NNC(=O)NC23CC4CC(C2)CC(C4)C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N/NC(=O)NC23CC4CC(C2)CC(C4)C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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